molecular formula C14H14N2O3 B8173786 Methyl 5-((3-Aminobenzyl)oxy)nicotinate

Methyl 5-((3-Aminobenzyl)oxy)nicotinate

Cat. No.: B8173786
M. Wt: 258.27 g/mol
InChI Key: LWWSJJKYASGZOF-UHFFFAOYSA-N
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Description

Methyl 5-((3-Aminobenzyl)oxy)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with an additional 3-aminobenzyl group linked via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((3-Aminobenzyl)oxy)nicotinate typically involves the following steps:

    Esterification: The initial step involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst to form methyl nicotinate.

    Etherification: The methyl nicotinate is then reacted with 3-aminobenzyl alcohol under basic conditions to form the desired ether linkage. This step often employs a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminobenzyl group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or hydroxylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester or ether groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydroxylamine derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((3-Aminobenzyl)oxy)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors or enzymes involved in nicotinamide metabolism.

    Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives and their effects on cellular processes.

    Chemical Synthesis: It acts as a versatile building block in organic synthesis, enabling the construction of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of Methyl 5-((3-Aminobenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors or enzymes involved in nicotinamide metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient in topical preparations.

    3-Aminobenzyl alcohol: A precursor in the synthesis of Methyl 5-((3-Aminobenzyl)oxy)nicotinate, with applications in organic synthesis.

    Nicotinic acid: The parent compound, widely known for its role as a vitamin (niacin) and its therapeutic use in lipid-lowering treatments.

Uniqueness: this compound is unique due to the presence of both the nicotinate and aminobenzyl moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for developing novel therapeutic agents and studying the interactions of nicotinic acid derivatives with biological targets.

Properties

IUPAC Name

methyl 5-[(3-aminophenyl)methoxy]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)11-6-13(8-16-7-11)19-9-10-3-2-4-12(15)5-10/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSJJKYASGZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OCC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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